![molecular formula C18H14N4O B14238406 1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- CAS No. 389826-91-9](/img/structure/B14238406.png)
1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- is a heterocyclic compound that contains a triazole ring fused with an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or isoxazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with different functional groups.
1H-1,2,4-Triazole-5-thiol: Contains a thiol group instead of an isoxazole ring.
1H-1,2,4-Triazole-3,5-diamine: Features amine groups on the triazole ring.
Uniqueness
1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]- is unique due to the presence of both triazole and isoxazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse applications in various fields.
Propriétés
Numéro CAS |
389826-91-9 |
|---|---|
Formule moléculaire |
C18H14N4O |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
5-phenyl-4-[phenyl(1,2,4-triazol-1-yl)methyl]-1,2-oxazole |
InChI |
InChI=1S/C18H14N4O/c1-3-7-14(8-4-1)17(22-13-19-12-20-22)16-11-21-23-18(16)15-9-5-2-6-10-15/h1-13,17H |
Clé InChI |
DWKXFDRHBJUHGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=NO2)C(C3=CC=CC=C3)N4C=NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



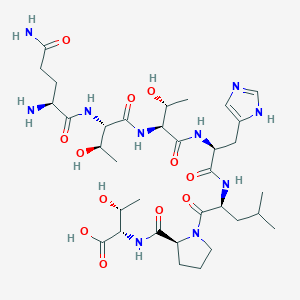
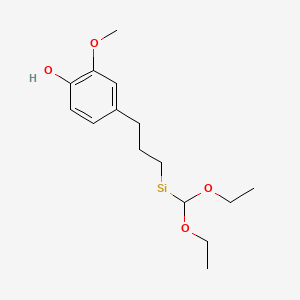
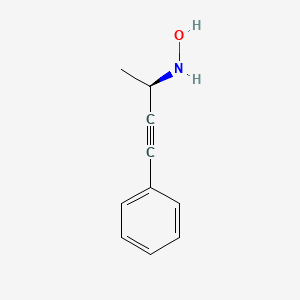
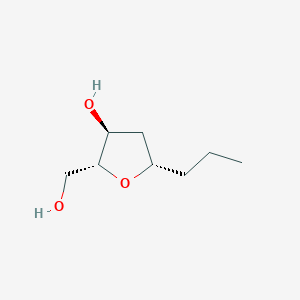
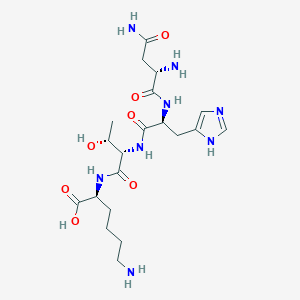
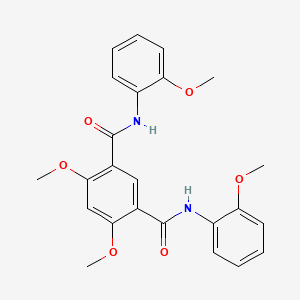
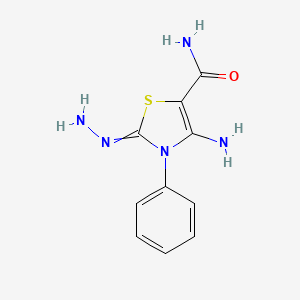

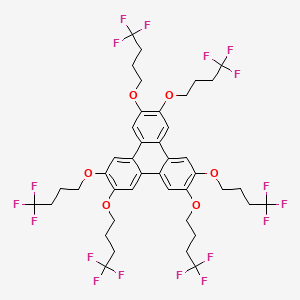
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)
![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)

![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)
